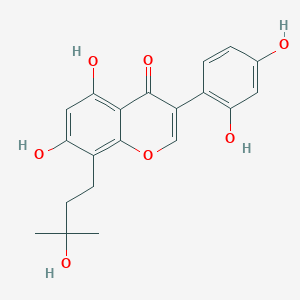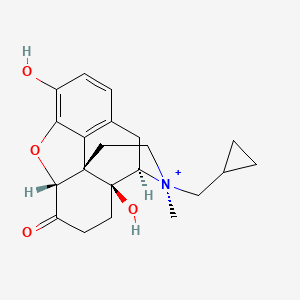
2''-Amino-5,2''-dideoxyarbekacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’‘-Amino-5,2’‘-dideoxyarbekacin is a derivative of arbekacin, an aminoglycoside antibiotic. This compound was designed to enhance the antibacterial activity of arbekacin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria . The modification involves replacing the 2’'-hydroxyl group with an amino group, which improves its stability against aminoglycoside-modifying enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Amino-5,2’‘-dideoxyarbekacin typically starts from dibekacin. The key step involves the replacement of the 2’'-hydroxyl group with an amino group. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of 2’‘-Amino-5,2’'-dideoxyarbekacin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient conditions .
化学反応の分析
Types of Reactions
2’‘-Amino-5,2’'-dideoxyarbekacin undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the aminoglycoside core.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives .
科学的研究の応用
2’‘-Amino-5,2’'-dideoxyarbekacin has several scientific research applications:
作用機序
The mechanism of action of 2’‘-Amino-5,2’'-dideoxyarbekacin involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell . The compound’s modification enhances its stability against enzymatic degradation, making it more effective against resistant bacteria .
類似化合物との比較
Similar Compounds
Arbekacin: The parent compound, used as an antibiotic against MRSA.
Kanamycin: An aminoglycoside antibiotic with a similar mechanism of action but different resistance profiles.
Uniqueness
2’‘-Amino-5,2’'-dideoxyarbekacin is unique due to its enhanced stability against aminoglycoside-modifying enzymes, making it more effective against resistant bacterial strains . This modification also reduces its toxicity compared to other aminoglycosides .
特性
| 147920-23-8 | |
分子式 |
C22H45N7O8 |
分子量 |
535.6 g/mol |
IUPAC名 |
(2S)-4-amino-N-[(1R,2R,4S,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H45N7O8/c23-4-3-13(31)20(33)29-12-5-11(26)14(35-21-10(25)2-1-9(7-24)34-21)6-15(12)36-22-18(28)17(27)19(32)16(8-30)37-22/h9-19,21-22,30-32H,1-8,23-28H2,(H,29,33)/t9-,10+,11-,12+,13-,14-,15+,16+,17+,18+,19+,21+,22-/m0/s1 |
InChIキー |
FSFLZIYCLPIOMU-JVEZQEQYSA-N |
異性体SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@H]2C[C@H]([C@@H](C[C@@H]2N)NC(=O)[C@H](CCN)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)N |
正規SMILES |
C1CC(C(OC1CN)OC2CC(C(CC2N)NC(=O)C(CCN)O)OC3C(C(C(C(O3)CO)O)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





